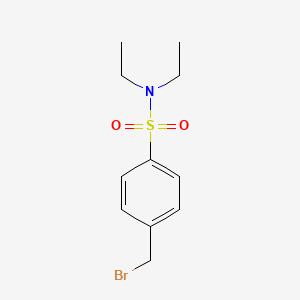
1-(Tert-butylsulfonyl)-4-chlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butylsulfonyl)-4-chlorobutane is an organic compound characterized by the presence of a tert-butylsulfonyl group and a chlorine atom attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylsulfonyl)-4-chlorobutane typically involves the reaction of 4-chlorobutanol with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobutanol+tert-butylsulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1-(Tert-butylsulfonyl)-4-chlorobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbons without the sulfonyl group.
科学的研究の応用
1-(Tert-butylsulfonyl)-4-chlorobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 1-(tert-butylsulfonyl)-4-chlorobutane in chemical reactions involves the electrophilic nature of the sulfonyl group and the nucleophilic substitution at the chlorine atom. The sulfonyl group can stabilize transition states and intermediates, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
1-(Tert-butylsulfonyl)-4-bromobutane: Similar structure but with a bromine atom instead of chlorine.
1-(Tert-butylsulfonyl)-4-iodobutane: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions.
1-(Tert-butylsulfonyl)-4-fluorobutane: Fluorine atom provides different reactivity and stability.
Uniqueness: 1-(Tert-butylsulfonyl)-4-chlorobutane is unique due to the balance of reactivity and stability provided by the chlorine atom and the sulfonyl group. This makes it a versatile intermediate in various chemical syntheses.
特性
分子式 |
C8H17ClO2S |
|---|---|
分子量 |
212.74 g/mol |
IUPAC名 |
1-tert-butylsulfonyl-4-chlorobutane |
InChI |
InChI=1S/C8H17ClO2S/c1-8(2,3)12(10,11)7-5-4-6-9/h4-7H2,1-3H3 |
InChIキー |
LOQGYCGXQSKASB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)(=O)CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
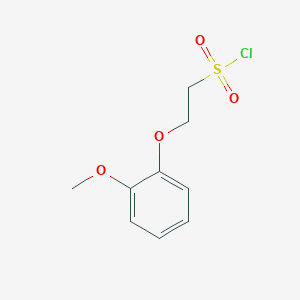

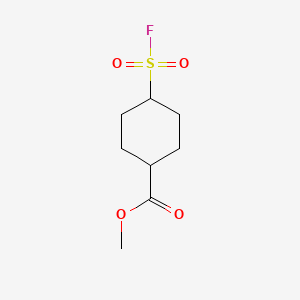
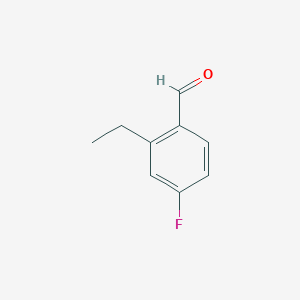
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)

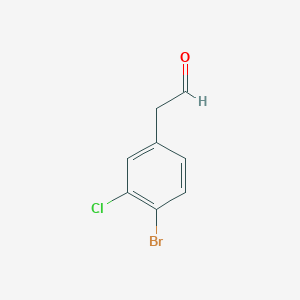
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573074.png)
